

5-Chloroquinaldine mass spectrometry fragmentation pattern

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Compound of Interest

Compound Name: 5-Chloroquinaldine

Cat. No.: B2802525

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of **5-Chloroquinaldine**

Authored by: A Senior Application Scientist

This guide provides a detailed examination of the mass spectrometric behavior of **5-chloroquinaldine**, a substituted quinoline derivative. Tailored for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the compound's fragmentation pathways under Electron Ionization (EI), offers a validated experimental protocol for its analysis, and explains the underlying chemical principles governing its dissociation.

Introduction: The Analytical Significance of 5-Chloroquinaldine

5-Chloroquinaldine ($C_{10}H_8ClN$, Molecular Weight: 177.63 g/mol) belongs to the quinoline class of heterocyclic aromatic compounds. Quinolines are core structures in numerous pharmaceuticals and biologically active molecules. Understanding the mass spectrometric fingerprint of substituted quinolines is paramount for their identification in complex matrices, metabolite studies, and quality control during synthesis.

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a definitive analytical tool for such compounds. Electron Ionization (EI) is a high-energy ("hard") ionization technique that induces extensive and reproducible fragmentation. This fragmentation

pattern serves as a unique "fingerprint," providing rich structural information that is crucial for unambiguous compound identification.

The Electron Ionization (EI) Mass Spectrum: A Predictive Analysis

The 70 eV EI mass spectrum of **5-chloroquinaldine** is characterized by a distinct molecular ion peak and a series of fragment ions resulting from predictable cleavage events. The stability of the aromatic quinoline core and the influence of the chloro and methyl substituents dictate the fragmentation cascade.

The Molecular Ion ($M^{\bullet+}$) and its Isotopic Signature

When a **5-chloroquinaldine** molecule enters the ion source, it is bombarded by high-energy electrons, leading to the ejection of an electron to form a radical cation, known as the molecular ion ($M^{\bullet+}$).

- m/z 177 ($M^{\bullet+}$): This peak corresponds to the molecular ion containing the ^{35}Cl isotope.
- m/z 179 ($M+2^{\bullet+}$): A crucial diagnostic peak, this represents the molecular ion with the ^{37}Cl isotope.

A hallmark of a monochlorinated compound is the characteristic intensity ratio of the $M^{\bullet+}$ to $M+2^{\bullet+}$ peaks, which is approximately 3:1, reflecting the natural abundance of the ^{35}Cl and ^{37}Cl isotopes. This isotopic pattern is the first and most critical piece of evidence in identifying the presence of a single chlorine atom.

Primary Fragmentation Pathways

The energetically unstable molecular ion rapidly undergoes fragmentation to form more stable ions. For **5-chloroquinaldine**, the most probable fragmentation events involve the loss of the substituents and cleavage of the heterocyclic ring.

- Loss of a Chlorine Radical ($[M-\text{Cl}]^+$): The cleavage of the C-Cl bond is a highly favored pathway, resulting in the expulsion of a chlorine radical ($\bullet\text{Cl}$). This leads to a prominent fragment ion at m/z 142. This ion, the quinaldine cation, is stabilized by the aromatic system.

- Loss of Hydrogen Chloride ($[M-HCl]^{\bullet+}$): Elimination of a neutral HCl molecule is another common fragmentation for chloroaromatic compounds. This likely involves a rearrangement process, yielding a radical cation at m/z 141.
- Loss of a Methyl Radical ($[M-CH_3]^+$): Cleavage of the C-C bond between the quinoline ring and the methyl group results in the loss of a methyl radical ($\bullet CH_3$), producing an ion at m/z 162.
- Loss of Hydrogen Cyanide ($[M-Cl-HCN]^+$): Following the initial loss of chlorine, the resulting m/z 142 ion can undergo a characteristic fragmentation for nitrogen heterocycles: the elimination of a neutral hydrogen cyanide (HCN) molecule. This leads to a highly significant ion at m/z 115.

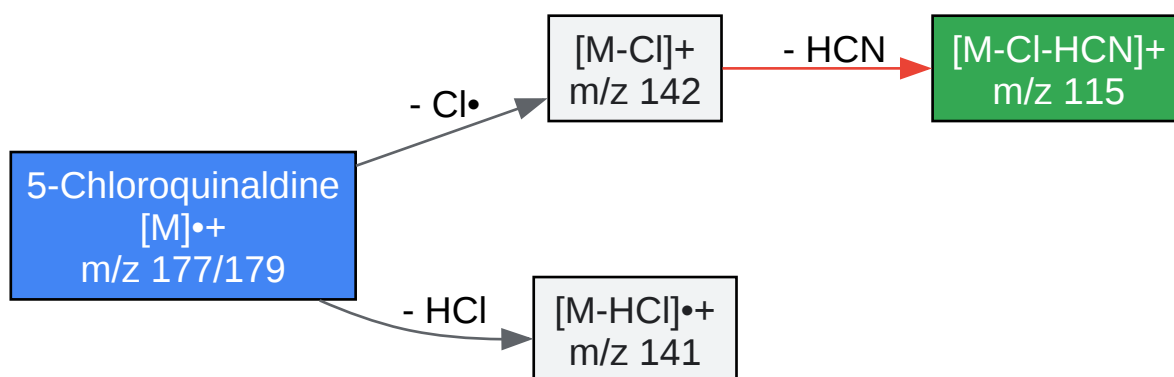
Summary of Key Ions and Fragmentation Data

The expected fragmentation data for **5-chloroquinaldine** under EI-MS is summarized below.

m/z Value	Proposed Formula	Proposed Structure/Identity	Fragmentation Pathway
179	$C_{10}H_8^{37}ClN^{\bullet+}$	Molecular Ion (^{37}Cl Isotope)	Ionization
177	$C_{10}H_8^{35}ClN^{\bullet+}$	Molecular Ion (^{35}Cl Isotope)	Ionization
142	$C_{10}H_8N^+$	Quinaldine Cation	$[M - Cl]^+$
141	$C_{10}H_7N^{\bullet+}$	Dehydroquinaldine Radical Cation	$[M - HCl]^{\bullet+}$
115	$C_9H_7^+$	Indenyl or related $C_9H_7^+$ cation	$[M - Cl - HCN]^+$

Visualization of the Fragmentation Cascade

The logical flow of the primary fragmentation pathways can be visualized to better understand the relationships between the key ions generated in the mass spectrometer.



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Caption: Primary EI fragmentation pathways for **5-chloroquinoline**.

Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating methodology for the analysis of **5-chloroquinoline** using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Step 1: Sample Preparation

- Accurately weigh approximately 1 mg of **5-chloroquinoline** standard.
- Dissolve the standard in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Methanol) to create a 1 mg/mL stock solution.
- Perform serial dilutions to achieve a final working concentration of approximately 10 µg/mL.
- Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

Step 2: Instrumentation and Conditions

- System: A standard GC-MS system, such as an Agilent 8890 GC coupled with a 5977B MSD, or an equivalent.
- Injector:
 - Mode: Splitless (for optimal sensitivity).

- Temperature: 250 °C.
- Injection Volume: 1 µL.
- Gas Chromatograph (GC):
 - Column: HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial Temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 20 °C/min.
 - Final Hold: Hold at 280 °C for 5 minutes.
- Mass Spectrometer (MS):
 - Ion Source: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-300.

Step 3: Data Acquisition and Analysis

- Inject the prepared sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to **5-chloroquinaldine**.

- Analyze the mass spectrum, confirming the presence of the molecular ion pair at m/z 177/179 (in a ~3:1 ratio) and the key fragment ions at m/z 142, 141, and 115.

This protocol is self-validating because a successful analysis must yield both the correct chromatographic retention time for **5-chloroquinaldine** and a mass spectrum that matches the expected fragmentation pattern, including the critical chlorine isotope ratio.

Mechanistic Insights into Fragmentation

The fragmentation patterns observed are not random; they are governed by fundamental principles of chemical stability.

- **Ionization Site:** Ionization typically occurs by removing an electron from a region of high electron density. In **5-chloroquinaldine**, this will be either a non-bonding electron from the nitrogen atom or a π -electron from the aromatic system.
- **Formation of $[M-Cl]^+$ (m/z 142):** The $C(sp^2)-Cl$ bond is readily cleaved. This radical site-initiated fragmentation results in the formation of a stable, even-electron quinaldine cation and a neutral chlorine radical. Aromatic cations are particularly stable due to charge delocalization across the ring system.
- **Formation of $[M-Cl-HCN]^+$ (m/z 115):** The loss of HCN from nitrogen-containing aromatic rings is a well-documented fragmentation process. After the loss of chlorine, the m/z 142 ion undergoes significant rearrangement, leading to the expulsion of the stable, neutral HCN molecule. This results in the formation of a stable $C_9H_7^+$ cation, likely with an indenyl-like structure.

Conclusion

The mass spectral fragmentation of **5-chloroquinaldine** under Electron Ionization is a predictable and highly informative process. The definitive molecular ion pair at m/z 177/179, coupled with the characteristic fragment ions resulting from the loss of chlorine (m/z 142) and the subsequent loss of hydrogen cyanide (m/z 115), provides a robust and reliable fingerprint for its identification. The experimental GC-MS protocol detailed herein offers a validated workflow for researchers, ensuring accurate and trustworthy analysis. This comprehensive understanding is essential for professionals engaged in the synthesis, analysis, and metabolic studies of quinoline-based compounds.

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